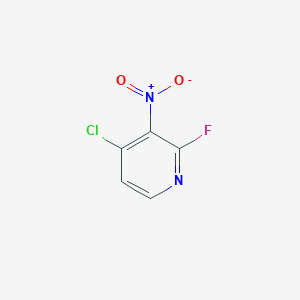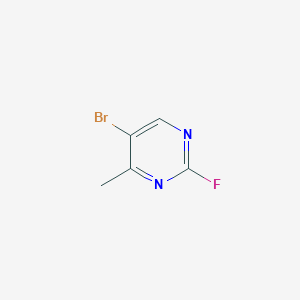
5-Bromo-2-fluoro-4-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-fluoro-4-methylpyrimidine: is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-methylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the bromination of 2-fluoro-4-methylpyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-fluoro-4-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-fluoro-4-methylpyrimidine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used to study the effects of halogenated pyrimidines on biological systems. It may serve as a precursor for the synthesis of biologically active molecules .
Medicine: Its derivatives may exhibit interesting pharmacological properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-fluoro-4-methylpyrimidine depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-fluoropyrimidine
- 5-Bromo-2-chloro-4-methylpyrimidine
- 5-Fluoro-2-bromo-4-methylpyrimidine
Comparison: Compared to similar compounds, 5-Bromo-2-fluoro-4-methylpyrimidine is unique due to the presence of both bromine and fluorine atoms on the pyrimidine ring. This combination of halogens can influence the compound’s reactivity and properties, making it distinct from other halogenated pyrimidines .
Propriétés
Formule moléculaire |
C5H4BrFN2 |
|---|---|
Poids moléculaire |
191.00 g/mol |
Nom IUPAC |
5-bromo-2-fluoro-4-methylpyrimidine |
InChI |
InChI=1S/C5H4BrFN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 |
Clé InChI |
RLAMPEMZMFYHRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


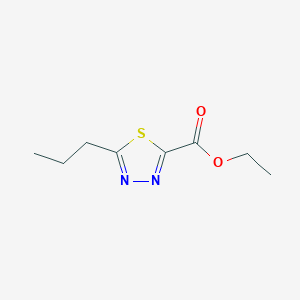
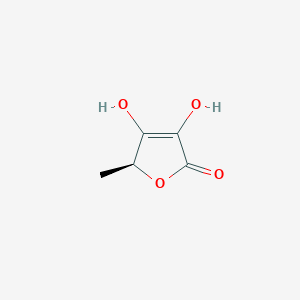

![5-(Methylsulfonyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15059207.png)
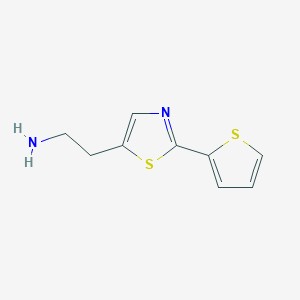
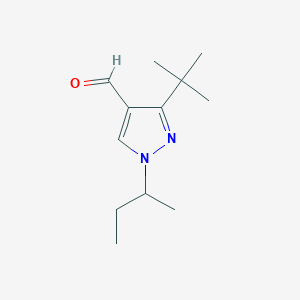
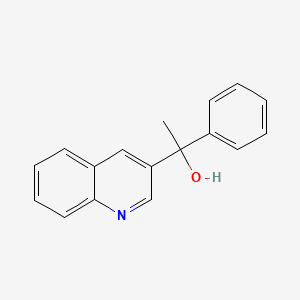
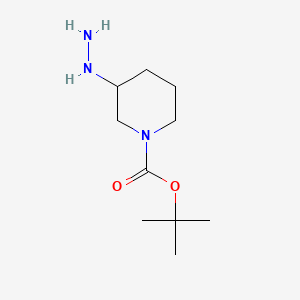
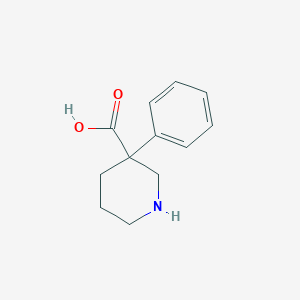
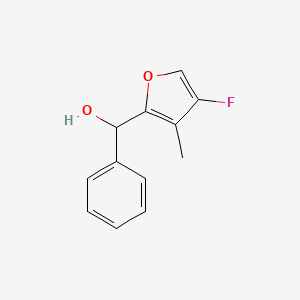
![2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole](/img/structure/B15059250.png)
![2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15059252.png)
